Product packaging for Lobeline, (+)-(Cat. No.:CAS No. 134-65-6)

Lobeline, (+)-

Cat. No.: B10761101
CAS No.: 134-65-6
M. Wt: 337.5 g/mol
InChI Key: MXYUKLILVYORSK-QHAWAJNXSA-N
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Description

Historical Context of Lobeline (B1674988) Alkaloid Investigation

The investigation into the alkaloids present in Lobelia species gained significant momentum in the mid-20th century. frontiersin.orgnih.govfrontiersin.org The 1950s marked a pivotal period with the discovery and characterization of several bioactive piperidine (B6355638) alkaloids, including lobeline and lobinaline. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This era of discovery sparked considerable interest in the phytochemical properties of the Lobelia genus, leading to further research into the various alkaloids these plants produce. nih.gov While Indigenous peoples of North America had long used Lobelia inflata for various purposes, including as a smoking material, the scientific isolation and characterization of its active constituents occurred much later. researchgate.netnih.govadam.com In 1838, the liquid alkaloid extract was prepared and named "lobeline". battlegroundhealingarts.com Over the years, interest in lobeline has persisted, leading to numerous studies exploring its chemical properties and potential applications. researchgate.netresearchgate.netresearchgate.net

Botanical Origins and Alkaloid Isolation

Lobeline alkaloids are naturally occurring compounds found within a specific genus of flowering plants. Their extraction and identification are foundational to their study.

The principal botanical source of (+)-lobeline is Lobelia inflata, a plant species native to eastern North America. researchgate.netnih.govaustinpublishinggroup.com Commonly known as Indian tobacco or pukeweed, this plant has been a focal point for alkaloid research. researchgate.netadam.comaustinpublishinggroup.com L. inflata produces more than 20 distinct piperidine alkaloids, with (-)-lobeline being the most abundant. researchgate.net The alkaloids are present throughout the plant, but the seeds contain the highest concentration of lobeline. researchgate.netbattlegroundhealingarts.com The isolation process typically involves extracting the powdered herb with an acidified aqueous solution to obtain the alkaloids. nih.gov

While Lobelia inflata is the most well-known source, lobeline and related alkaloids are found in numerous other species within the Lobelia genus, which comprises over 400 species. frontiersin.orgbattlegroundhealingarts.comwikipedia.org Research has identified these compounds in a variety of other plants, demonstrating the chemical diversity within the genus. frontiersin.org

Other notable Lobelia species containing these alkaloids include:

Lobelia tupa (Devil's tobacco) battlegroundhealingarts.comwikipedia.org

Lobelia siphilitica (Great lobelia) frontiersin.orgnih.govbattlegroundhealingarts.comwikipedia.org

Lobelia chinensis frontiersin.orgnih.govfrontiersin.orgbattlegroundhealingarts.comwikipedia.org

Lobelia nicotianaefolia frontiersin.orgnih.govfrontiersin.orgbattlegroundhealingarts.comnih.gov

Lobelia cardinalis (Cardinal flower) frontiersin.orgnih.govfrontiersin.orgbattlegroundhealingarts.com

Lobelia laxiflora frontiersin.orgnih.govfrontiersin.orgbattlegroundhealingarts.com

Lobelia trigona nih.govfrontiersin.orgbattlegroundhealingarts.com

Lobelia sessilifoilia frontiersin.orgnih.govfrontiersin.orgbattlegroundhealingarts.com

Lobelia polyphylla frontiersin.orgnih.govbattlegroundhealingarts.comresearchgate.net

Lobelia pyramidalis frontiersin.orgnih.govbattlegroundhealingarts.com

Additionally, the alkaloid has been found in Hippobroma longiflora. battlegroundhealingarts.comwikipedia.orgresearchgate.net

The alkaloids derived from Lobelia species are structurally classified as piperidine alkaloids. researchgate.netaustinpublishinggroup.com Their core chemical structure consists of a piperidine or N-methylpiperidine ring. frontiersin.orgnih.govfrontiersin.org The significant structural diversity among these compounds arises from different substituents attached at the C2 and C6 positions of this ring. frontiersin.orgnih.govfrontiersin.orgaustinpublishinggroup.com These side chains can vary, including phenyl, acetate (B1210297), or phenyl-2-hydroxyethyl groups, leading to a wide array of related compounds. austinpublishinggroup.comresearchgate.net

Lobelia inflata alone synthesizes a complex mixture of these compounds. researchgate.net Beyond the primary alkaloid, (-)-lobeline, researchers have identified numerous other related structures. The structural relationship often involves variations in the side chains attached to the piperidine core. For instance, lobelane (B1250731) is a "des-oxygen" derivative of lobeline. nih.gov

The table below lists some of the piperidine alkaloids that have been identified from various Lobelia species.

Alkaloid Name
(+)-Lobeline
Lobelanine (B1196011)
Lobelanidine (B1674987)
Lobelane
Norlobelanine
Lelobanidine
Norlelobanidine
Norlobelanidine
Lobinine
Lobinaline
8,10-diethyl-lobelionol
Allosedamine
Isolobenine
Lurenine
Lophilin
Lophilacrin
Radicamine A
Radicamine B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO2 B10761101 Lobeline, (+)- CAS No. 134-65-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration.

CAS No.

134-65-6

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

InChI

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1

InChI Key

MXYUKLILVYORSK-QHAWAJNXSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Biosynthetic Pathways of Lobeline, +

Elucidation of Precursor Incorporation

Tracer studies using isotopically labeled compounds have been fundamental in identifying the specific molecular building blocks that assemble to form (+)-Lobeline. These experiments have precisely mapped the origin of the distinct structural components of the alkaloid.

Lysine (B10760008) as the Piperidine (B6355638) Nucleus Precursor

The central piperidine ring of lobeline (B1674988) originates from the amino acid L-lysine. researchgate.netrsc.orgresearchgate.net Early biosynthetic research demonstrated that when Lobelia inflata plants were fed with labeled lysine, the radioactivity was specifically incorporated into the piperidine nucleus of the resulting lobeline molecules. rsc.org This confirmed that lysine serves as the direct and foundational precursor for this core heterocyclic structure. researchgate.netrsc.org The pathway proceeds through a symmetrical intermediate, indicating a specific and controlled series of biochemical reactions. rsc.org

Phenylalanine as the C6-C2 Unit Precursor

The two distinct C6-C2 side chains that give lobeline its characteristic structure are derived from the amino acid L-phenylalanine. researchgate.netrsc.org Experimental feeding of labeled phenylalanine to Lobelia species resulted in its efficient integration into these side chains. researchgate.net Specifically, phenylalanine provides the precursor for the benzoylacetic acid and cinnamic acid units that ultimately form the phenacyl and hydroxyphenethyl groups attached to the piperidine ring. rsc.orgaustinpublishinggroup.com

Absence of Acetate (B1210297) Involvement in Lobeline Biosynthesis

To ensure a comprehensive understanding of the biosynthetic pathway, researchers also investigated other potential precursors. While the acetate pathway is common in the formation of many plant-derived compounds, studies have shown that acetate is not significantly involved in the core biosynthesis of lobeline. researchgate.netrsc.org When labeled acetate was administered to L. inflata, no notable incorporation into the lobeline molecule was detected, thereby ruling it out as a primary building block. rsc.org

Table 1: Precursor Incorporation in (+)-Lobeline Biosynthesis

PrecursorMolecular Component FormedKey Evidence
L-Lysine Piperidine NucleusSpecific incorporation of labeled lysine into the piperidine ring of lobeline in L. inflata. researchgate.netrsc.org
L-Phenylalanine C6-C2 Side Chains (Phenacyl and Hydroxyphenethyl groups)Efficient incorporation of labeled phenylalanine into both side chains of the lobeline molecule. researchgate.netrsc.org
Acetate NoneNo significant incorporation of labeled acetate into the lobeline structure. rsc.org

Enzymatic Mechanisms in Lobeline Biosynthesis

The conversion of primary metabolites like lysine and phenylalanine into the complex structure of lobeline is facilitated by specific enzymes. These biocatalysts orchestrate the key chemical transformations required for the alkaloid's assembly.

Lysine Decarboxylase (LDC) Activity

The initial and rate-limiting step in the formation of the piperidine ring from lysine is catalyzed by the enzyme Lysine Decarboxylase (LDC). austinpublishinggroup.comnih.gov LDC facilitates the removal of a carboxyl group from lysine to produce cadaverine (B124047). austinpublishinggroup.comnih.gov The presence and activity of LDC have been identified in Lobelia inflata, providing the enzymatic basis for the first committed step in the pathway that channels lysine toward piperidine alkaloid synthesis. austinpublishinggroup.comnih.gov Cadaverine is then further metabolized to form the piperidinium (B107235) cation, the direct precursor to the piperidine ring. austinpublishinggroup.com

Phenylalanine Ammonia-Lyase (PAL) Involvement

The biosynthesis of the side chains begins with the action of Phenylalanine Ammonia-Lyase (PAL). austinpublishinggroup.comwikipedia.org PAL is a crucial enzyme in the broader phenylpropanoid pathway in plants, and it catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. wikipedia.orgnih.govtaylorandfrancis.com This reaction is the gateway that diverts phenylalanine from primary metabolism into the secondary metabolic pathway that produces the vast array of phenylpropanoid compounds, including the C6-C2 units required for lobeline synthesis. austinpublishinggroup.comwikipedia.org The involvement of PAL is a key link between amino acid metabolism and the generation of lobeline's aromatic side chains. austinpublishinggroup.com

Table 2: Key Enzymes in (+)-Lobeline Biosynthesis

EnzymeSubstrateProductRole in Biosynthesis
Lysine Decarboxylase (LDC) L-LysineCadaverineCatalyzes the first step in converting lysine into the piperidine ring precursor. austinpublishinggroup.comnih.gov
Phenylalanine Ammonia-Lyase (PAL) L-Phenylalaninetrans-Cinnamic AcidInitiates the phenylpropanoid pathway to generate the C6-C2 side chain precursors. austinpublishinggroup.comwikipedia.org

Proposed Intermediates: Cadaverine and Piperidinium Cation

The biosynthesis of the piperidine ring, the core structure of lobeline, originates from the amino acid L-lysine. austinpublishinggroup.com A key initial step in this pathway is the decarboxylation of lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC), to yield cadaverine. austinpublishinggroup.comnih.gov

Following its formation, cadaverine undergoes a series of transformations, including deamination and oxidation, which lead to the formation of a cyclic imine known as the piperidinium cation (or Δ1-piperideine). austinpublishinggroup.comresearchgate.net This cation serves as a crucial electrophilic intermediate, ready for the subsequent addition of other biosynthetic building blocks. While tracer studies have confirmed the incorporation of lysine and 3,4,5,6-tetrahydropyridine into lobeline, they have also indicated that cadaverine itself may not be a direct free intermediate in the pathway from lysine in Lobelia inflata. rsc.org

Benzoylacetic Acid Pathway Contributions

The side chains that adorn the piperidine ring of lobeline are derived from the aromatic amino acid L-phenylalanine. rsc.org Phenylalanine is first converted to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). austinpublishinggroup.com Subsequent hydroxylation and oxidation reactions are proposed to form benzoylacetic acid, another essential precursor for the synthesis of lobeline. austinpublishinggroup.com While direct evidence for benzoylacetic acid as a precursor to lobeline is still being fully elucidated, its role in the biosynthesis of structurally related phenanthroindolizidine alkaloids has been demonstrated, lending support to its proposed involvement in the lobeline pathway. nih.gov The final assembly of lobeline is believed to involve the condensation of the piperidinium cation with two molecules derived from the benzoylacetic acid pathway, ultimately leading to the formation of lobelanine (B1196011), a symmetrical precursor that is then asymmetrically reduced to form (+)-lobeline. nih.govresearchgate.net

Secondary Metabolism Studies in Lobelia Species

The production of (+)-lobeline and other related alkaloids is a facet of the secondary metabolism of Lobelia plants. In vitro culture systems, particularly plant cell cultures, have been instrumental in dissecting the factors that regulate the synthesis of these complex molecules.

Alkaloid Production in Plant Cell Cultures

Lobelia inflata has been a primary focus for in vitro studies. Hairy root cultures, induced by infection with Agrobacterium rhizogenes, have proven to be a viable system for producing lobeline. nih.gov These cultures are genetically stable and often exhibit robust growth and secondary metabolite production. Studies have successfully detected and quantified lobeline in hairy root cultures, with concentrations sometimes reaching levels comparable to those found in the roots of intact plants. nih.gov Callus cultures derived from various explants have also been established, though their capacity for alkaloid production can be more variable. mdpi.com The genus Lobelia contains a diverse array of over 20 different alkaloids, with lobeline being the most prominent in many species. rsc.orgmdpi.com

Influence of Growth Regulators on Lobeline Content

Plant growth regulators, primarily auxins and cytokinins, play a pivotal role in modulating not only the growth and differentiation of plant cell cultures but also their secondary metabolic pathways. In cultures of Lobelia inflata, the type and concentration of these hormones can significantly impact both biomass accumulation and alkaloid yield. nih.gov

Research on hairy root cultures of L. inflata has shown that the presence of growth regulators like indole-3-acetic acid (IAA) and kinetin (B1673648) can influence growth and lobeline production. mdpi.com While the application of these hormones increased biomass in all tested scenarios, the highest lobeline levels were paradoxically observed in hormone-free media. mdpi.com This suggests a potential trade-off between vegetative growth and secondary metabolite synthesis. Different synthetic cytokinin-like regulators have also been investigated, with some, in combination with precursor amino acids, showing promise in enhancing total alkaloid content. mdpi.com

Table 1: Effect of Growth Regulators and Amino Acid Precursors on Lobelia inflata Hairy Root Cultures
Culture Medium CompositionEffect on BiomassEffect on Lobeline ProductionNoteworthy Findings
B5 Medium (Control)BaselineBaselineStandard growth medium for comparison.
B5 + IAA and KinetinIncreased in all casesDecreased compared to hormone-free medium with single amino acid addition.Growth was delayed until day 14 on hormone-containing medium. mdpi.com
B5 + Phenylalanine-Highest lobeline level (36 µg/g) detected in hormone-free medium. mdpi.comIncreased lobeline production compared to control in hormone-free medium. mdpi.com
B5 + Lysine-Increased lobeline production compared to control in hormone-free medium. mdpi.com-
B5 + Phenylalanine + LysineMaximum dry weight achieved in the presence of growth regulators. mdpi.comGreatly decreased in hormone-free medium, but increased in media supplemented with IAA and kinetin. mdpi.comDemonstrates complex interactions between precursors and hormones. mdpi.com

Impact of Precursor Amino Acids on Alkaloid Yields

The availability of primary metabolites that serve as precursors is a critical factor in the biosynthesis of secondary compounds. In the case of (+)-lobeline, the amino acids L-lysine and L-phenylalanine are the foundational building blocks. rsc.org Supplementing the culture medium with these precursor amino acids has been explored as a strategy to enhance alkaloid yields in Lobelia inflata cell cultures. nih.govmdpi.com

Studies on hairy root cultures have demonstrated that the addition of phenylalanine to a hormone-free medium resulted in the highest recorded levels of lobeline. mdpi.com The addition of lysine also led to an increase in lobeline production compared to control cultures. mdpi.com Interestingly, the combined addition of both phenylalanine and lysine to a hormone-free medium led to a significant decrease in lobeline synthesis, suggesting a complex regulatory feedback mechanism. mdpi.com However, when both amino acids were added to a medium containing the growth regulators IAA and kinetin, lobeline production was enhanced. mdpi.com This highlights the intricate interplay between precursor availability and hormonal signaling in the regulation of alkaloid biosynthesis.

Table 2: Influence of Precursor Amino Acid Supplementation on Lobeline Production in Lobelia inflata Hairy Root Cultures
Amino Acid SupplementationHormone PresenceLobeline Production Outcome
PhenylalanineAbsentIncreased; highest levels recorded (36 µg/g). mdpi.com
LysineAbsentIncreased compared to control. mdpi.com
Phenylalanine + LysineAbsentGreatly decreased. mdpi.com
Phenylalanine + LysinePresent (IAA and Kinetin)Increased. mdpi.com

Chemical Synthesis and Analog Development of Lobeline, +

Total Chemical Synthesis Methodologies for Lobeline (B1674988)

The journey to synthesize lobeline, a complex piperidine (B6355638) alkaloid, has a rich history marked by significant achievements in synthetic chemistry. The first total syntheses of racemic lobeline were independently reported by Heinrich Wieland and by Scheuing and colleagues in 1929. acs.orgthieme-connect.com Wieland's approach was notable for its directness in establishing the core carbon skeleton. thieme-connect.com It utilized a double Claisen condensation between diethyl glutarate and two units of acetophenone, followed by the introduction of ammonia (B1221849) to form the piperidine ring. thieme-connect.com A series of reduction and oxidation steps, followed by N-methylation, ultimately yielded lobeline. thieme-connect.com

A few years later, in 1935, Schöpf developed an elegant biomimetic synthesis that could produce the related alkaloid lobelanine (B1196011) in a single step. acs.org More contemporary efforts have focused on efficiency and stereocontrol. An industrial-scale synthesis was developed that employs an efficient asymmetric hydrogenation process to convert 2,6-cis-lobelanine into (-)-lobeline. thieme-connect.comnih.gov Other modern strategies include the development of Mannich-type reactions involving cyclic nitrones as a powerful tool for constructing the 2,6-disubstituted piperidine core found in lobeline. uchicago.eduuchicago.edu

Methodology Key Reaction / Strategy Year Reference
Wieland SynthesisDouble Claisen condensation1929 thieme-connect.com
Scheuing Synthesis(Simultaneously with Wieland)1929 acs.org
Schöpf ApproachBiomimetic, one-step synthesis of lobelanine1935 acs.org
Industrial ProcessAsymmetric hydrogenation of lobelanine- nih.gov
Mannich-type ReactionEnantioselective addition to cyclic nitrones2021 uchicago.eduuchicago.edu

Asymmetric Synthesis Approaches

Achieving the specific stereochemistry of (+)-lobeline requires sophisticated asymmetric synthesis strategies. Key modern approaches have focused on the desymmetrization of the symmetrical and prochiral precursor, lobelanidine (B1674987).

Enzymatic Desymmetrization of Lobelanidine

A highly effective method for producing enantiomerically pure lobeline involves the use of enzymes to selectively modify a symmetrical precursor. researchgate.net Researchers have reported the synthesis of (-)-lobeline through the enzymatic desymmetrization of meso-lobelanidine. nih.govdocumentsdelivered.com This process uses the enzyme Candida antarctica lipase (B570770) B (CAL-B) to perform a stereoselective acylation. nih.govresearchgate.netdocumentsdelivered.com In this reaction, vinyl acetate (B1210297) serves as both the acylating agent and the solvent, resulting in the formation of a monoester with very high enantiomeric excess (>98%). nih.govresearchgate.net Subsequent oxidation of the remaining hydroxyl group, followed by the removal of the acetyl group, yields the target (-)-lobeline. nih.gov This biocatalytic approach is valued for its high selectivity under mild reaction conditions. researchgate.net

Non-Enzymatic Enantioselective Acyl Transfer Catalysis

Parallel to enzymatic methods, non-enzymatic catalysis has also proven successful for the asymmetric synthesis of lobeline. An enantioselective synthesis of both (+)- and (-)-lobeline was achieved via the desymmetrization of lobelanidine using a chiral acyl transfer catalyst. acs.orgnih.gov This method employs (S)-benzotetramisole ((S)-BTM) as a non-enzymatic catalyst to selectively acylate one of the two hydroxyl groups of lobelanidine. nih.govnih.gov The use of the (S)-BTM catalyst leads to the (-)-enantiomer of lobeline, while its counterpart, (R)-BTM, can be used to produce the unnatural (+)-lobeline enantiomer. acs.org The resulting monoester is then oxidized to yield the final product. nih.gov This approach provides a flexible route to either enantiomer, which is highly valuable for pharmacological studies. acs.org

Stereoselective Intermediate Preparation

Another successful strategy for asymmetric synthesis involves the construction of a key chiral intermediate early in the synthetic sequence, from which the final structure of lobeline is elaborated. A highly stereoselective asymmetric synthesis of (-)-lobeline has been described starting from benzaldehyde. nih.govacs.orgresearchgate.net The cornerstone of this multi-step synthesis is the preparation of a syn-3,4-epoxyalcohol intermediate with very high diastereomeric and enantiomeric purity. nih.govacs.orgacs.org This crucial intermediate serves as a common precursor for building the piperidine ring and installing the correct stereocenters for lobeline. nih.govresearchgate.net This method showcases how the early and precise installation of chirality can guide the formation of a complex natural product. acs.org

Asymmetric Strategy Key Reagent/Intermediate Precursor Product Enantiomer Reference
Enzymatic DesymmetrizationCandida antarctica lipase B (CAL-B)meso-Lobelanidine(-)-Lobeline nih.govresearchgate.netdocumentsdelivered.com
Non-Enzymatic Acyl Transfer(S)-BTM or (R)-BTM catalystmeso-Lobelanidine(-)- or (+)-Lobeline acs.orgnih.govnih.gov
Stereoselective Intermediatesyn-3,4-epoxyalcoholBenzaldehyde(-)-Lobeline nih.govacs.orgacs.org

Synthesis of Lobeline Analogs and Derivatives

The structural modification of the lobeline molecule has led to the synthesis of various analogs designed to refine its pharmacological profile. This often involves removing or altering functional groups to enhance selectivity for specific biological targets. acs.orgnih.gov

Defunctionalized Lobeline Analogs: Lobelane (B1250731) and Meso-Transdiene (MTD)

Among the most significant lobeline analogs are the defunctionalized compounds lobelane and meso-transdiene (MTD). acs.orgnih.gov These analogs were developed through structural modifications aimed at increasing potency and selectivity for the vesicular monoamine transporter 2 (VMAT2) while reducing activity at nicotinic acetylcholine (B1216132) receptors. acs.orgnih.gov

Lobelane is a fully deoxygenated, saturated analog of lobeline, meaning both the hydroxyl and keto functional groups have been removed. nih.govresearchgate.net

Meso-transdiene (MTD) is a defunctionalized and unsaturated analog, where the side chains contain double bonds. nih.govresearchgate.net

The synthesis of these compounds allows for the exploration of structure-activity relationships, and various stereochemical forms of both lobelane and MTD have been prepared to assess the importance of the C-2 and C-6 stereochemistry of the piperidine ring. acs.orgnih.gov These synthetic efforts have demonstrated that defunctionalization is a key strategy for enhancing VMAT2 affinity and selectivity. acs.org

Structural Modifications for Enhanced Selectivity

Systematic structural modifications of the (+)-lobeline molecule have been undertaken to create analogs with greater potency and selectivity for monoamine transporters, such as the vesicular monoamine transporter 2 (VMAT2) and the dopamine (B1211576) transporter (DAT), over nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net This is a key objective, as lobeline's interaction with nAChRs is associated with some of its limiting side effects. researchgate.net

Defunctionalization of the lobeline structure has proven to be a particularly effective strategy. nih.govuky.edu The removal of one or both of the oxygen-containing functional groups (the hydroxyl and carbonyl groups) on the piperidine ring's side chains tends to decrease affinity for nAChRs while simultaneously increasing affinity for neurotransmitter transporters. nih.govnih.gov

One of the most studied defunctionalized analogs is lobelane , which lacks both the C8-hydroxyl and C10-keto groups of lobeline. researchgate.net Lobelane exhibits a significantly higher selectivity for VMAT2 compared to lobeline. researchgate.net Research shows that lobelane is approximately five times more potent than lobeline in inhibiting [3H]methoxytetrabenazine binding to VMAT2. nih.govuky.edu Further modifications have led to other analogs like mesotransdiene and (-)-trans-transdiene , which show a dramatically reduced affinity for α4β2* nAChRs and a 15- to 100-fold higher affinity for DATs compared to lobeline. nih.gov

The following table summarizes the binding affinities (Ki) of lobeline and several of its analogs at various transporters and receptors, illustrating the shift in selectivity achieved through structural modification.

Table 1: Binding Affinities (Ki) of Lobeline and Analogs

Compound VMAT2 (Ki, µM) DAT (Ki, µM) α4β2* nAChR (Ki, µM)
(+)-Lobeline 5.46 - 0.004
Lobelane 0.92 1.95 >100
Mesotransdiene - 0.58 >100
(-)-trans-transdiene - 0.26 >100
Lobeline tosylate - - 0.004

Data sourced from multiple studies. nih.govuky.edunih.gov Note: A lower Ki value indicates a higher binding affinity.

Other analogs, such as 10S/10R-MEPP and 10R-MESP , were developed and demonstrated potent and selective inhibition of the serotonin (B10506) transporter. nih.gov Specifically, 10S/10R-MEPP was found to be two to three orders of magnitude more potent than lobeline for this transporter, with a 600-fold selectivity. nih.gov

Carboxylic Acid and Sulfonic Acid Ester Derivatives of Lobeline

A series of carboxylic acid and sulfonic acid ester derivatives of (-)-lobeline have been synthesized to explore further structure-activity relationships. nih.gov These derivatives are typically created by reacting the hydroxyl group of lobeline with various acyl chlorides and sulfonyl chlorides. nih.gov To prevent epimerization at the adjacent chiral center, these reactions are often conducted in the absence of a base. nih.gov

One notable example is lobeline tosylate (lobeline-8-O-tosylate), a sulfonic acid ester derivative. researchgate.netnih.gov This compound was found to be equipotent with lobeline in inhibiting [3H]nicotine binding, indicating a similar affinity for the receptor. nih.govuky.edu However, it was 70-fold more potent in inhibiting nicotine-evoked neurotransmitter release, which demonstrates a strong antagonistic action at α4β2* nAChRs. nih.govuky.edu

Chloro Analogues of Lobeline

The synthesis of chloro-analogues of lobeline has also been explored. By treating (-)-lobeline with reagents such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂), the hydroxyl group at the C8 position can be replaced with a chlorine atom to afford the corresponding chloro analogue. nih.gov

Stereochemical Investigations and Isomerism of Lobeline

Characterization of (+)-Lobeline (trans) and (-)-Lobeline (cis) Isomers

Lobeline (B1674988) exists as two primary stereoisomers: (+)-lobeline, also referred to as the trans isomer, and (-)-lobeline, the cis isomer. nih.gov The structural distinction between these two lies in the orientation of the substituents on the piperidine (B6355638) ring. In (-)-lobeline, the chemical structure is 2-[(2R,6S)-6-[(2S)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone. nih.gov Conversely, (+)-lobeline is identified as 2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone. nih.gov The cis and trans nomenclature refers to the relative positions of the two side chains on the piperidine ring. One of the critical chemical characteristics of lobeline is its propensity to undergo pH-dependent epimerization at the C2 position of the piperidine ring, leading to an equilibrium mixture of the cis and trans isomers. nih.gov

Differences in Pharmacological Activities of Lobeline Isomers

While the existence of lobeline isomers has been known for some time, detailed comparative studies of their pharmacological activities have been limited. nih.govnih.govdntb.gov.ua However, recent research has illuminated significant differences in their biological effects, particularly concerning respiratory stimulation. nih.gov

Comparative Analysis of Biological Effects

Investigations into the pharmacodynamic effects of lobeline isomers have revealed substantial disparities in their ability to act as respiratory stimulants. nih.govnih.govmdpi.com A study using pentobarbital (B6593769) sodium-anesthetized rats demonstrated that the respiratory excitatory effect of lobeline is significantly diminished in the presence of the trans isomer. nih.govresearchgate.netdntb.gov.ua Compared to a pure cis-lobeline injection, an injection containing 36.9% trans-lobeline showed a 50.2% reduction in its respiratory excitatory effect. nih.govnih.govresearchgate.netdntb.gov.ua This difference becomes even more pronounced as the proportion of the trans isomer changes, indicating that the cis isomer is the more active form for this particular pharmacological action. nih.govmdpi.com

Isomer CompositionReduction in Respiratory Excitatory Effect (Compared to pure cis-lobeline)
36.9% trans-lobeline50.2%
22.5% trans-lobeline63.0%

Influencing Factors of Lobeline Isomerization

The conversion between cis and trans lobeline is not static and is influenced by environmental factors. nih.govresearchgate.net This isomerization is a critical consideration for the stability and efficacy of lobeline solutions. Research indicates that the conversion is a one-way process, from the cis to the trans isomer. nih.govnih.govresearchgate.net

Temperature as a Catalytic Factor

Temperature plays a significant role in accelerating the isomerization of lobeline. nih.govresearchgate.net Studies have shown that at low temperatures (2–8 °C), cis-lobeline solutions remain stable for extended periods, with no significant generation of the trans isomer or other impurities over 60 days. nih.gov However, as the temperature increases, the rate of conversion to trans-lobeline rises markedly. nih.gov For instance, when stored at 40 °C for 60 days, a significant increase in the trans isomer is observed. nih.gov More extreme temperatures, such as 121 °C, not only catalyze the isomerization but also lead to the degradation of the molecule into other unknown impurities. nih.gov

ConditionDurationPercentage of trans-lobeline FormedDegree of Isomerization (%)
4°C60 days0.6%0.8%
40°C60 days6.7%6.8%
105°C15 min36.9%38.7%
121°C120 min22.5%67.7%

pH as a Key Determinant of Conversion Pathways

The pH of the solution is a critical determinant in the isomerization of lobeline. nih.govresearchgate.net The stability of cis-lobeline decreases as the pH increases, making it more susceptible to conversion into trans-lobeline. nih.gov Research has identified a pH of 2.6 as an inflection point for this isomerization process. nih.gov In solutions with a low pH, cis-lobeline can better withstand temperature-induced catalysis of isomerization. nih.govresearchgate.net Therefore, maintaining a pH below this critical point is essential for preserving the isomeric purity of cis-lobeline. nih.gov

pH of SolutionDegree of Isomerization (%)
2.20.8%
2.60.9%
3.01.5%
4.03.1%
5.010.4%
6.038.7%
7.042.5%
8.055.3%

Molecular Pharmacology of Lobeline, + : Receptor Binding and Mechanism of Action

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(+)-Lobeline's interaction with nAChRs is characterized by a complex agonist-antagonist profile, subtype selectivity, and modulation of receptor signaling and desensitization.

Agonist-Antagonist Profile at nAChRs

Lobeline (B1674988) does not function as a simple agonist or antagonist at nicotinic acetylcholine receptors; instead, it displays a complex pharmacological profile that can be described as that of a partial agonist. researchgate.net This dual activity means that while it can weakly activate the receptor, it also competes with and blocks the effects of more potent agonists like nicotine. nih.gov Some studies have characterized it as a potent antagonist at specific nAChR subtypes. nih.gov This mixed functionality is central to its mechanism of action, allowing it to modulate nicotinic neurotransmission in a nuanced manner.

Affinity for Specific nAChR Subtypes (e.g., α3β2 and α4β2)

Lobeline demonstrates a notable selectivity in its binding to different nAChR subtypes, showing a high affinity for the α4β2 subtype, which is comparable to that of nicotine. nih.govscite.ai However, it possesses a significantly lower affinity for other subtypes, especially those that include the β4 subunit. nih.gov Research indicates that lobeline acts as a potent antagonist at both α3β2 and α4β2 neuronal nicotinic receptor subtypes. nih.gov This selective binding profile distinguishes it from other nicotinic ligands like cytisine (B100878) and nicotine, which bind with high affinity to a broader range of nAChR subtypes. nih.gov The presence of both oxygen functions in the lobeline molecule, while not an absolute requirement for binding, contributes significantly to its high affinity for nAChRs. scite.ai

nAChR SubtypeBinding Affinity (Ki)Reference
α4β2~4 nM scite.ai
α3β2High (Potent Antagonist) nih.gov

Desensitization of nAChR Subtypes (e.g., α7)

At the human α7 nAChR subtype, (-)-Lobeline functions as an antagonist. Studies have shown that it does not produce any detectable agonist response at concentrations up to 1 mM but effectively inhibits the response to acetylcholine with an IC50 value of 8.5 μM. For weak agonists, it can be challenging to distinguish between direct antagonism and receptor desensitization, as very low levels of receptor activation can be sufficient to induce a desensitized, non-responsive state. This suggests that lobeline's inhibitory effect at α7 nAChRs may be, at least in part, mediated by promoting or stabilizing a desensitized state of the receptor.

Modulation of Monoaminergic Systems

Beyond its effects on nAChRs, lobeline significantly interacts with monoaminergic systems, particularly by inhibiting the dopamine (B1211576) transporter.

Dopamine Transporter (DAT) Inhibition Mechanisms

Lobeline interacts with key proteins involved in dopamine regulation, including the cell surface dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT2). Its primary mechanism in modulating the dopamine system is the inhibition of dopamine uptake and the promotion of dopamine release from storage vesicles. This is achieved through an interaction with the tetrabenazine-binding site on VMAT2. nih.gov

This dual interaction with both DAT and VMAT2 gives lobeline a unique profile. While it inhibits the reuptake of dopamine from the synaptic cleft by interacting with DAT, it also affects the packaging of dopamine into synaptic vesicles via VMAT2. This perturbation of dopamine storage and release mechanisms allows lobeline to functionally antagonize the neurochemical effects of psychostimulants like amphetamine and methamphetamine. nih.gov For instance, lobeline has been shown to inhibit the amphetamine-induced release of dopamine. nih.gov

TransporterEffect of LobelineMechanism
Dopamine Transporter (DAT)Inhibition of dopamine uptakeInteraction with the cell surface transporter
Vesicular Monoamine Transporter 2 (VMAT2)Inhibition of dopamine uptake into vesicles; promotion of dopamine release from vesiclesInteraction with the tetrabenazine-binding site

Vesicular Monoamine Transporter 2 (VMAT2) Ligand Activity

(+)-Lobeline's interaction with the Vesicular Monoamine Transporter 2 (VMAT2) is a primary component of its neuropharmacological profile. nih.gov VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. researchgate.net By acting as a VMAT2 ligand, lobeline perturbs the fundamental mechanisms of dopamine storage and release. drugbank.comafricanjournalofbiomedicalresearch.com

Research has consistently shown that (+)-lobeline interacts with the tetrabenazine-binding site on the VMAT2 protein. nih.govdrugbank.comafricanjournalofbiomedicalresearch.com This interaction is specific, as demonstrated by lobeline's ability to inhibit the binding of [³H]dihydrotetrabenazine ([³H]DTBZ), a radioligand commonly used to label this site. nih.govnih.gov The binding affinity of lobeline for the VMAT2 tetrabenazine (B1681281) site is significant, with studies reporting inhibitory concentration (IC₅₀) values of approximately 0.90 µM for [³H]DTBZ binding. nih.govnih.gov This is consistent with its potency in inhibiting VMAT2 function, such as the uptake of [³H]dopamine into vesicles, where it exhibits an IC₅₀ of 0.88 µM. nih.govuky.edu

This mechanism suggests that lobeline directly competes with or allosterically modulates the binding of tetrabenazine and related ligands to VMAT2. researchgate.netnih.gov The affinity of lobeline for VMAT2 is considered substantially higher than its affinity for the dopamine transporter (DAT), reinforcing the idea that VMAT2 is a primary target for its effects on the dopamine system. nih.govnih.gov For instance, lobeline's potency in inhibiting VMAT2 function is 67-fold greater than its ability to inhibit DAT function. nih.gov This interaction at the tetrabenazine site is distinct from that of other substances like d-amphetamine, which inhibits VMAT2 function but interacts with a different site on the transporter. nih.gov

Ligand/CompoundTargetBinding/Function AssayAffinity/Potency (IC₅₀ or Kᵢ)
(+)-Lobeline VMAT2[³H]dihydrotetrabenazine bindingIC₅₀ = 0.90 µM
(+)-Lobeline VMAT2[³H]dopamine uptake inhibitionIC₅₀ = 0.88 µM
(+)-Lobeline VMAT2[³H]dihydrotetrabenazine bindingKᵢ = 1–2 µM
d-amphetamine VMAT2[³H]dihydrotetrabenazine bindingIC₅₀ = 39.4 µM

By binding to VMAT2, (+)-lobeline fundamentally alters the storage and release of dopamine within presynaptic terminals. nih.govdrugbank.com Its primary mechanism involves inhibiting the uptake of dopamine from the cytoplasm into synaptic vesicles. africanjournalofbiomedicalresearch.comuky.edu This action leads to an increase in cytosolic dopamine concentrations. nih.gov The elevated cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO), resulting in higher levels of the dopamine metabolite dihydroxyphenylacetic acid (DOPAC). uky.edunih.gov

Furthermore, lobeline not only blocks vesicular uptake but also promotes the release of dopamine from the storage vesicles into the cytoplasm. nih.govdrugbank.comnih.gov Studies using [³H]dopamine-preloaded synaptic vesicles have shown that lobeline can evoke dopamine release, although it is less potent in this action than in inhibiting uptake. nih.gov The EC₅₀ value for lobeline-evoked dopamine release from vesicles was reported as 25.3 µM, which is 28-fold higher than its IC₅₀ for uptake inhibition. nih.gov This dual action—inhibiting vesicular sequestration and promoting leakage from vesicles—disrupts the normal packaging process, leading to a redistribution of presynaptic dopamine stores and depletion of vesicular dopamine content. nih.govuky.edu This perturbation is key to its ability to modulate the effects of psychostimulants like amphetamine and methamphetamine. nih.govafricanjournalofbiomedicalresearch.com

Serotonin (B10506) Transporter (SERT) Inhibition

In addition to its effects on the dopaminergic system, (+)-lobeline also interacts with the serotonin transporter (SERT), albeit with lower affinity compared to its primary targets. wikipedia.org Research indicates that lobeline inhibits the function of SERT. nih.gov However, its potency at SERT is considerably lower than at VMAT2 or nicotinic receptors. nih.gov

One study reported a Kᵢ value of 46.8 µM for lobeline at SERT, demonstrating a moderate to low affinity. nih.gov While lobeline itself is not a potent SERT inhibitor, structural modifications to the lobeline molecule have yielded analogs with significantly increased potency and selectivity for SERT. nih.govnih.gov For example, the des-keto analog, 8R-hydroxylobel-9-ene, exhibited a Kᵢ value of 0.044 µM for SERT, showcasing much higher affinity than the parent compound. nih.gov This suggests that while lobeline's direct interaction with SERT may be modest, its chemical scaffold is a viable starting point for developing more selective SERT ligands. nih.gov

CompoundTargetAffinity (Kᵢ)
(+)-Lobeline SERT46.8 µM
8R-hydroxylobel-9-ene SERT0.044 µM

Influence on Extracellular Dopamine Levels and Metabolism

The influence of (+)-lobeline on extracellular dopamine levels is complex and appears to be context-dependent. When administered alone, lobeline generally does not cause a significant increase in extracellular dopamine concentrations in brain regions like the nucleus accumbens and striatum. nih.govnih.govnih.gov Instead, its primary effect is on the intraneuronal metabolism of dopamine. nih.govdrugbank.com By inhibiting VMAT2 and increasing cytosolic dopamine, lobeline leads to enhanced metabolism of dopamine to DOPAC, which can be measured as an increase in extracellular DOPAC levels. uky.edunih.gov

While lobeline does not typically release dopamine from the presynaptic terminal into the synapse, it effectively modulates dopamine release evoked by other substances. nih.govdrugbank.com It has been shown to inhibit dopamine overflow induced by psychostimulants like d-amphetamine and methamphetamine. africanjournalofbiomedicalresearch.comnih.gov For example, lobeline (0.1–1 µM) was found to inhibit d-amphetamine-evoked dopamine overflow in vitro. nih.gov This inhibitory action is attributed to its effects on VMAT2, which perturbs the vesicular dopamine stores that psychostimulants rely on to produce their releasing effects. africanjournalofbiomedicalresearch.com In some cell-based systems, lobeline has been observed to cause some dopamine release, likely due to its combined actions on VMAT2 and DAT, but this effect is distinct from and less efficacious than that of methamphetamine. nih.gov

Engagement with Other Neurotransmitter Systems

(+)-Lobeline also engages with the glutamatergic system, specifically by acting as an antagonist at the N-methyl-D-aspartate receptor (NMDAR). africanjournalofbiomedicalresearch.com This interaction represents another significant facet of its molecular pharmacology. Studies have demonstrated that lobeline can block NMDAR activity, thereby preventing the excessive calcium influx associated with NMDAR overactivation. africanjournalofbiomedicalresearch.comnih.gov

This blockade is believed to contribute to the neuroprotective properties of lobeline. africanjournalofbiomedicalresearch.com By mitigating glutamate-mediated excitotoxicity, lobeline may help protect neurons from damage in pathological conditions. africanjournalofbiomedicalresearch.comnih.gov Research using cultured rat cortical neurons showed that lobeline partially inhibits whole-cell currents induced by NMDA. nih.gov Further investigation revealed that lobeline could displace the binding of [³H]dizocilpine ([³H]MK-801), an open-channel blocker of the NMDAR, from rat brain membranes, confirming its interaction with this receptor complex. nih.gov This mechanism, combined with its modulation of the dopaminergic system, suggests a multi-faceted approach to its neuroprotective effects. africanjournalofbiomedicalresearch.com

µ-Opioid Receptor Antagonism

Lobeline has been identified as an antagonist of the µ-opioid receptor (MOR), an interaction that may contribute to its potential therapeutic effects in substance use disorders. ox.ac.uk Research indicates that lobeline binds to MORs and can diminish the effects of opioid receptor agonists. ox.ac.uk

In competitive binding assays using guinea pig brain homogenates, lobeline displaced the selective MOR agonist [³H]DAMGO with a moderate affinity. ox.ac.uk Functional assays have further elucidated the antagonistic nature of this interaction. In Xenopus oocytes expressing MOR-1 µ-opioid receptors and G-protein-coupled inwardly-rectifying potassium (GIRK2) channels, lobeline itself did not activate the potassium current. ox.ac.uk However, it effectively inhibited the current activated by the MOR agonists morphine and DAMGO in a concentration-dependent manner. ox.ac.uk

Further functional studies using rat striatal slices preloaded with [³H]dopamine demonstrated that lobeline's ability to evoke dopamine overflow was not blocked by the opioid antagonist naltrexone, suggesting this effect is independent of the opioid system. ox.ac.uk Crucially, at concentrations that did not elicit intrinsic activity, lobeline was able to significantly attenuate the overflow of dopamine evoked by morphine. ox.ac.uk This body of evidence strongly suggests that lobeline functions as a MOR antagonist. ox.ac.uk This antagonism may underlie its ability to counteract some of the behavioral and neurochemical effects of psychostimulants and has led to investigations into its potential as a therapy for opiate addiction. ox.ac.uknih.gov

Interactive Table: Lobeline Interaction with µ-Opioid Receptors

Parameter Value Species/System Reference
Kᵢ (vs. [³H]DAMGO) 0.74 µM Guinea Pig Brain Homogenates ox.ac.uk
IC₅₀ (vs. Morphine/DAMGO) 1.1 µM Xenopus Oocytes (MOR-1/GIRK2) ox.ac.uk
Effect Antagonist Xenopus Oocytes, Rat Striatal Slices ox.ac.uk

Enhancement of GABAergic Transmission

Evidence suggests that lobeline can enhance GABAergic transmission, which may contribute to its pharmacological profile, including its potential anticonvulsant properties. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for controlling neuronal excitability. nih.gov

Studies have shown that lobeline can increase the levels of GABA in the brain. researchgate.net In a study investigating the antiepileptic activity of lobeline, it was found to produce a biphasic effect on brain GABA levels in a mouse model of seizures. researchgate.net The GABA level increased with lobeline administration up to a certain dose, after which it began to decrease. researchgate.net This suggests that lobeline may reduce epileptic seizures by enhancing the release of GABA, thereby supporting a GABAergic mechanism of action. researchgate.net However, further research, such as radioligand binding assays, is needed to determine if lobeline directly binds to GABA receptors. researchgate.net

The enhancement of GABAergic transmission by lobeline could be a key component of its diverse pharmacological effects, potentially acting through multiple mechanisms to modulate neuronal activity. researchgate.netnih.gov

Glycine (B1666218) Receptor Antagonism

The outline for this article includes the potential for lobeline to act as a glycine receptor antagonist. Glycine receptors are inhibitory ligand-gated ion channels, primarily found in the spinal cord and brainstem, that are activated by the amino acid glycine. nih.govnih.gov Antagonists of this receptor, such as strychnine, block this inhibitory action. nih.govnih.gov However, a review of the available scientific literature did not yield direct evidence to support the claim that lobeline acts as a glycine receptor antagonist. Further research is required to investigate and validate any potential interaction between lobeline and the glycine receptor system.

Additional Molecular Targets

P-glycoprotein (P-gp) Inhibitory Activity

Lobeline has demonstrated inhibitory activity against P-glycoprotein (P-gp), a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells. researchgate.net P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells, thereby reducing their intracellular concentration and efficacy. researchgate.netnih.gov

Research has shown that lobeline can reverse P-gp-dependent multidrug resistance. researchgate.net In studies using tumor cells that overexpress P-gp, lobeline was found to inhibit the transporter's activity. researchgate.net This was demonstrated through rhodamine 123 accumulation assays and flow cytometry, where lobeline increased the intracellular concentration of this P-gp substrate. researchgate.net

The inhibitory effect of lobeline on P-gp can sensitize resistant tumor cells to chemotherapeutic agents like doxorubicin (B1662922) at non-toxic concentrations of lobeline itself. researchgate.net It is noteworthy, however, that lobeline's inhibitory action appears to be specific to P-gp, as it was unable to block the efflux of mitoxantrone, which is transported by the Breast Cancer Resistance Protein (BCRP). researchgate.net These findings suggest that lobeline could be a promising lead compound for the development of new MDR reversal agents. researchgate.net

Brain-Derived Neurotrophic Factor (BDNF) Expression Modulation

Lobeline has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov The BDNF/TrkB signaling pathway is crucial for these processes, and its dysregulation is implicated in various neurological and psychiatric disorders. taylorandfrancis.comnih.gov

Studies have indicated that lobeline can influence BDNF levels, which may contribute to its neuroprotective effects. nih.gov For instance, in a rat model of cerebral ischemia-reperfusion injury, treatment with lobeline was associated with a reduction in neuronal damage, which was linked to its ability to modulate oxidative stress and inflammatory responses. nih.gov The modulation of neurotrophic factors like BDNF is a plausible mechanism for these protective effects. nih.gov

The expression of BDNF is known to be altered in different brain regions depending on the pathological condition. For example, in models of pain and depression, BDNF levels can be increased in the dorsal root ganglion and spinal cord while being decreased in the hippocampus. nih.gov Physical exercise, a non-pharmacological intervention, has been shown to normalize these changes in BDNF expression. nih.gov While direct studies on lobeline's effect on BDNF in these specific contexts are limited, its ability to modulate BDNF expression suggests a potential therapeutic avenue for conditions associated with altered neurotrophin signaling. nih.gov Further research is needed to fully elucidate the specific effects of lobeline on BDNF signaling pathways in different brain regions and its therapeutic implications.

Dipeptidyl Peptidase IV (DPP IV) Enzyme Inhibition

Lobeline has been identified as an inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and improved glycemic control. nih.gov

In silico molecular docking studies have predicted that lobeline can bind efficiently to the active site of the DPP-IV enzyme, with a binding energy that is more favorable than that of the established DPP-IV inhibitor, sitagliptin. These computational findings have been corroborated by in vivo studies. nih.gov

In a study using a high-fat diet and alloxan-induced diabetic mouse model, the administration of lobeline resulted in a significant reduction in blood glucose levels and DPP-IV activity when compared to the diabetic control group. nih.gov These results indicate that lobeline's inhibitory effect on the DPP-IV enzyme is pharmacologically relevant and suggests that lobeline could be a potential candidate for development as a natural compound for the treatment of type 2 diabetes mellitus.

Structure Activity Relationship Sar Studies of Lobeline and Its Analogs

Core Structural Requirements for Biological Activity

The biological profile of lobeline (B1674988) is intrinsically linked to its complex three-dimensional structure. Modifications to its core components can dramatically alter its potency and selectivity for various receptors.

The lobeline molecule features a central piperidine (B6355638) ring, which is a critical component for its biological activity. blogspot.com This nitrogen-containing heterocyclic ring system and its substituents are primary determinants of how the molecule interacts with its biological targets. blogspot.com

SAR studies have revealed that the substituents on the piperidine ring are of paramount importance. blogspot.com For instance, the N-methyl group on the piperidine ring has been shown to influence the affinity for specific receptor subtypes. blogspot.com However, while the N-methyl group plays a role in binding, it is not considered critical for recognition at the VMAT2 binding site, as N-ethyl and N-propyl analogs were found to be only slightly less potent than lobelane (B1250731). nih.gov Altering the piperidine ring itself, such as by introducing unsaturation or through ring-opening or complete elimination, generally results in analogs that are less potent than lobelane. nih.govnih.gov Further research has explored replacing the piperidine ring with other cyclic systems like piperazine, quinuclidine, tropane, pyrrolidine, or azetidine (B1206935) to probe the conformational requirements for activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of lobeline and its derivatives. blogspot.com As with many chiral natural compounds, different stereoisomers of lobeline can exhibit vastly different interactions with chiral biological targets like receptors and enzymes. blogspot.comnih.govnih.gov

The naturally occurring (-)-lobeline possesses a (2R, 6S, 10S) configuration. A key chemical property of lobeline is its tendency to undergo pH-dependent epimerization at the C2 position of the piperidine ring, which results in a mixture of the cis-(2R,6R) and trans-(2S,6S) isomers. nih.gov SAR studies on defunctionalized analogs have shown that altering the stereochemistry at the C-2 and C-6 positions of the piperidine ring leads to a modest change in affinity for VMAT2, yielding analogs less potent than the lead compound, lobelane. nih.govnih.gov This underscores that the specific spatial arrangement of the substituents on the piperidine ring is crucial for optimal interaction with the target. blogspot.comnih.gov The interaction of chiral drugs with biological systems is complex, as each enantiomer can have a different metabolic profile and affinity for receptors, transporters, and enzymes. nih.gov

The functional groups of the lobeline molecule, namely the hydroxyl and carbonyl groups on its side chains, are key areas for structural modification. blogspot.com Altering these groups can significantly affect the molecule's polarity, hydrogen-bonding capacity, and ultimately, its receptor interactions. blogspot.comnih.gov

Systematic modification or removal of these functional groups has been a primary strategy to enhance selectivity for specific targets like the vesicular monoamine transporter 2 (VMAT2). nih.gov The "defunctionalization" of lobeline, which involves removing the oxygen-containing groups to create analogs like lobelane, has proven to be a highly successful strategy. This modification significantly decreases affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) while increasing affinity and selectivity for VMAT2. nih.govnih.gov Further modifications, such as introducing hydroxyl or amino groups, can also be used to fine-tune activity and pharmacokinetic properties. blogspot.com For example, incorporating 4-hydroxy aromatic substituents into the phenyl rings of lobelane analogs has been shown to improve selectivity for VMAT2 versus the serotonin (B10506) transporter (SERT). nih.gov

Pharmacophore Mapping and Molecular Design Principles for Lobeline

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups (the "pharmacophore") responsible for a molecule's biological activity. blogspot.comscispace.comslideshare.net This process is fundamental in drug design, allowing researchers to understand the key features for molecular recognition at a receptor site and to design novel molecules with enhanced potency and selectivity. scispace.comnih.gov

For lobeline and its analogs, pharmacophore models are constructed by analyzing the structures of highly active compounds and identifying common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. scispace.comslideshare.net The goal is to determine the bioactive conformation and create a superposition rule for a series of related compounds. scispace.com The initial pharmacophore for VMAT2 inhibitors was based on the cis-2,6-diethylarylpiperidine structure of lobelane. acs.org Subsequent studies have used these models to guide the synthesis of new derivatives. For instance, based on the finding that replacing the phenyl groups of lobelane with 1-naphthyl moieties increased VMAT2 affinity, it was concluded that introducing an extended π-system could be a promising strategy for improving potency. nih.gov Such models serve as 3D queries to search chemical databases for new potential ligands or to guide the rational design of novel analogs by modifying the lobeline scaffold. nih.govresearchgate.net

SAR of Defunctionalized Lobeline Analogs for VMAT2 Selectivity

A major focus of lobeline SAR has been to enhance its selectivity for the vesicular monoamine transporter 2 (VMAT2) over other targets like nAChRs. This has been achieved primarily through the strategic removal of functional groups.

Lobelane, a structurally modified and defunctionalized derivative of lobeline, exemplifies a successful outcome of SAR studies. nih.gov By removing the carbonyl and hydroxyl groups from lobeline's side chains, researchers created a molecule with a significantly improved pharmacological profile for VMAT2 inhibition. nih.govresearchgate.net

Lobelane demonstrates a 10- to 15-fold higher potency for inhibiting VMAT2 function compared to its parent compound, lobeline. nih.gov This defunctionalization concurrently eliminates significant affinity for nAChRs, thereby greatly increasing its selectivity for VMAT2. acs.orgresearchgate.net Further SAR studies on lobelane itself have shown that introducing substituents like methoxy, methylenedioxy, or fluoro groups into the aromatic rings can further enhance potency and selectivity. nih.gov For example, one lobelane analog incorporating 4-(2-fluoroethoxy) and 4-hydroxy aromatic substituents showed 96-fold and 335-fold greater selectivity for VMAT2 compared to the dopamine (B1211576) and serotonin transporters, respectively. nih.gov These findings validate that the core lobelane structure is a valuable scaffold for developing potent and highly selective VMAT2 inhibitors. nih.gov

Effects of Aromatic Moiety Replacements (e.g., Naphthyl, Quinolyl)

The aromatic side chains of lobeline are critical determinants of its interaction with biological targets. Research into the replacement of these phenyl groups with other aromatic systems, such as naphthyl and quinolyl moieties, has been a key area of structure-activity relationship (SAR) studies. These modifications aim to enhance potency and selectivity for specific receptors and transporters, particularly the vesicular monoamine transporter 2 (VMAT2).

Substitution of the phenyl groups in the defunctionalized lobeline analog, lobelane, with 1-naphthyl moieties has been shown to significantly influence its binding affinity. The resulting analog, N-methyl-2,6-cis-bis(naphthaleneethyl)piperidine (also referred to as 1-NAP-lobelane), was identified as a potent and highly selective VMAT2 ligand. nih.gov In binding assays, this compound demonstrated a high affinity for VMAT2, with a Kᵢ value of 630 nM. nih.gov This represented a significant increase in potency and selectivity compared to the parent compound, lobelane. nih.gov These findings suggest that the extended π-system of the naphthyl group contributes favorably to the binding interactions at the VMAT2 site. nih.gov

While the replacement of the phenyl groups with naphthyl moieties has been documented, information regarding the substitution with quinolyl groups in lobeline analogs is not extensively covered in the reviewed scientific literature. Therefore, a detailed SAR analysis for quinolyl-substituted lobeline analogs cannot be provided at this time.

Influence of Piperidine Ring and N-Methyl Group Alterations

The central piperidine ring and its N-methyl substituent are fundamental to the structure of lobeline and its analogs, and modifications to this core have profound effects on their pharmacological profile. SAR studies have explored a range of alterations, including changes to the stereochemistry of the piperidine ring substituents, introduction of unsaturation into the ring, ring-opening or elimination, and modification of the N-methyl group. nih.gov

Generally, alterations to the piperidine ring have been found to result in a modest decrease in affinity for VMAT2 compared to the lead compound, lobelane. nih.gov Specific modifications that led to less potent analogs include:

Altering the stereochemistry at the C-2 and C-6 positions of the piperidine ring. nih.gov

Introducing unsaturation into the piperidine ring. nih.gov

Ring-opening or complete elimination of the piperidine ring. nih.gov

The N-methyl group on the piperidine nitrogen also plays a crucial role. Removal of this N-methyl group from lobelane analogs resulted in a decrease in affinity for VMAT2. nih.gov Furthermore, the incorporation of a quaternary ammonium (B1175870) group by N-methylation of the piperidine nitrogen in defunctionalized lobeline analogs led to a significant loss of affinity for VMAT2, particularly in the cis-series of compounds. nih.gov However, in the trans-series, this modification resulted in only a modest change in affinity. nih.gov These findings underscore the sensitivity of the VMAT2 binding site to steric and electronic changes within the piperidine core of lobeline analogs.

Development of Novel Chemical Entities with Targeted Selectivity

A primary goal in the development of lobeline analogs has been to enhance selectivity for specific monoamine transporters, such as the dopamine transporter (DAT), the serotonin transporter (SERT), and VMAT2, while reducing affinity for nicotinic acetylcholine receptors (nAChRs) to minimize side effects. nih.govnih.gov This has led to the creation of novel chemical entities with significantly improved target selectivity.

The "defunctionalization" of lobeline, which involves the removal of the oxygen-containing functional groups (hydroxyl and keto groups), has been a particularly successful strategy. This led to the development of key analogs such as lobelane and meso-transdiene (MTD). nih.govresearchgate.net These compounds exhibit dramatically reduced affinity for α4β2* and α7* nAChRs compared to lobeline, while demonstrating a notable increase in affinity and selectivity for VMAT2 and DAT. nih.govresearchgate.net For instance, lobelane was found to be approximately 10-fold more potent than lobeline in its activity at VMAT2. researchgate.net

Further modifications of the lobeline scaffold have yielded analogs with high potency and selectivity for either DAT or SERT. A series of des-keto lobeline analogs were synthesized and evaluated, leading to the identification of enantiomers with distinct selectivity profiles. nih.gov Specifically, the 8R-hydroxylobel-9-ene enantiomer displayed high potency and selectivity for SERT, while the 10S-hydroxylobel-7-ene enantiomer showed high potency and selectivity for DAT. nih.gov These results highlight the importance of stereochemistry in directing the selectivity of lobeline analogs towards specific monoamine transporters. nih.gov

The table below summarizes the binding affinities (Kᵢ) of lobeline and some of its key analogs at various targets, illustrating the gains in selectivity achieved through structural modifications.

Compound Nameα4β2* nAChR (Kᵢ, µM)α7* nAChR (Kᵢ, µM)VMAT2 (Kᵢ, µM)DAT (Kᵢ, µM)SERT (Kᵢ, µM)
(-)-Lobeline--2.7628.246.8
Lobelane-----
N-methyl-2,6-cis-bis(naphthaleneethyl)piperidine--0.630--
8R-hydroxylobel-9-ene>1001.81.1211.20.048
10S-hydroxylobel-7-ene>100>1002.040.0823.5

Data for this table was sourced from multiple studies. A hyphen (-) indicates that data was not provided in the referenced sources.

Preclinical Research Models for Lobeline Pharmacological Efficacy

In Vitro Experimental Paradigms

In vitro studies have been instrumental in dissecting the molecular mechanisms underlying the pharmacological actions of (+)-Lobeline. These experimental paradigms allow for the precise measurement of its effects on specific cellular processes, such as neurotransmitter dynamics and receptor interactions.

A significant focus of in vitro research has been on the modulation of dopamine (B1211576) (DA) neurotransmission by (+)-Lobeline. Assays utilizing synaptosomes, which are isolated presynaptic terminals, have demonstrated that lobeline (B1674988) can inhibit the reuptake of DA. nih.govdrugbank.com This action is primarily mediated through its interaction with the dopamine transporter (DAT). nih.govafricanjournalofbiomedicalresearch.com By blocking DAT, lobeline increases the extracellular concentration of DA.

Furthermore, (+)-Lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging dopamine into synaptic vesicles for subsequent release. drugbank.comnih.gov Lobeline's interaction with VMAT2 can perturb the storage and release of dopamine. drugbank.com It has been shown to inhibit dopamine uptake into synaptic vesicles and stimulate the reverse transport of dopamine from these vesicles. nih.gov This dual action on both DAT and VMAT2 highlights a complex mechanism for modulating dopaminergic signaling. drugbank.com For instance, studies have shown that lobeline inhibits amphetamine-induced dopamine release. drugbank.com

Table 1: Effect of (+)-Lobeline on Dopamine Transporter Function

Experimental Model Key Finding Reference
Rat striatal synaptosomes Inhibited [³H]DA uptake nih.gov
DAT-mediated transport Effectively inhibited nih.gov
VMAT2 interaction Inhibits DA uptake into vesicles and promotes release drugbank.comnih.gov

Receptor binding assays have been crucial in identifying the specific molecular targets with which (+)-Lobeline interacts. These studies have revealed that (-)-lobeline binds with high affinity to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govscite.ai The Ki value for the displacement of [3H]-nicotine from rat brain binding sites by lobeline has been reported to be 4.4 nM. nih.gov

The α4β2 subtype of nAChR has been identified as a primary target for lobeline. frontiersin.orgacs.org However, despite its high binding affinity, lobeline does not appear to activate α4β2 receptors expressed in frog oocytes, suggesting a complex interaction that may involve antagonism or partial agonism. nih.gov Structure-activity relationship studies have demonstrated that modifications to the lobeline molecule, such as the removal of its oxygen functions, can significantly reduce its binding affinity for nAChRs by at least 25-fold. nih.govscite.ai Interestingly, replacing the hydroxyl group with a chloro group did not affect its affinity, indicating that while the oxygen functions contribute to high-affinity binding, they are not an absolute requirement. nih.gov

Table 2: Binding Affinity of Lobeline and its Analogs at Nicotinic Acetylcholine Receptors

Compound Binding Affinity (Ki, nM) Key Observation Reference
(-)-Lobeline 4.4 High affinity for nAChRs nih.gov
(-)-Nicotine 2 High affinity, used as a comparator nih.govscite.ai
Lobeline analogs (oxygen functions removed) Reduced by at least 25-fold Oxygen functions contribute to high affinity nih.govscite.ai
Lobelanine (B1196011) (oxidized hydroxyl group) Decreased affinity Structural modification impacts binding nih.gov
Lobelanidine (B1674987) (reduced carbonyl group) Decreased affinity Structural modification impacts binding nih.gov

Recent research has expanded the known pharmacological profile of lobeline to include the inhibition of enzymatic activity. Specifically, lobeline has been investigated for its effects on dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism and a therapeutic target for type 2 diabetes. nih.gov

In silico molecular docking studies predicted that lobeline could bind efficiently to the active site of the DPP-IV enzyme, with a lower binding energy than the reference compound, Sitagliptin. These computational findings were subsequently validated through in vivo experiments. The principle behind DPP-IV activity assays often involves the use of a substrate that, when cleaved by the enzyme, releases a fluorescent or luminescent signal, allowing for the quantification of enzymatic activity. promega.comnih.govelabscience.com

In Vivo Animal Models of Neurological and Neuropsychiatric Disorders

The promising results from in vitro studies have led to the evaluation of (+)-Lobeline in various animal models of human diseases, particularly those affecting the central nervous system.

Animal models that mimic the pathology of Parkinson's disease (PD) have been pivotal in assessing the neuroprotective potential of (+)-Lobeline. These models often involve the administration of neurotoxins that selectively destroy dopaminergic neurons, replicating a key feature of PD. meliordiscovery.commdpi.com The most commonly used neurotoxin in this context is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govafricanjournalofbiomedicalresearch.com

Studies using MPTP-induced mouse models of PD have demonstrated that (+)-lobeline exerts significant neuroprotective effects. nih.govnih.gov Administration of lobeline has been shown to attenuate the behavioral deficits caused by MPTP, such as locomotive impairments. nih.govfrontiersin.org

Histological analysis of brain tissue from these animal models provides further evidence of lobeline's protective action. In MPTP-treated mice, there is a marked loss of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum, indicating the degeneration of dopaminergic neurons. nih.govnih.gov Treatment with lobeline has been found to significantly decrease this neurotoxin-induced loss of TH-positive neurons. nih.govnih.gov These findings suggest that lobeline can protect dopaminergic neurons from degeneration. africanjournalofbiomedicalresearch.comnih.gov The mechanism underlying this neuroprotection is thought to be related to its ability to inhibit the dopamine transporter, which is involved in the uptake of the toxic metabolite of MPTP into dopaminergic neurons. nih.gov Other natural compounds, such as luteolin, have also shown promise in mitigating dopaminergic neuron degeneration in inflammatory models of PD. imrpress.com

Table 3: Neuroprotective Effects of (+)-Lobeline in an MPTP-Induced Mouse Model of Parkinson's Disease

Outcome Measure Effect of Lobeline Treatment Reference
Locomotor activity Significantly reduced MPTP-induced deficits nih.govnih.gov
Tyrosine Hydroxylase (TH) Immunoreactivity (Substantia Nigra) Markedly decreased neurotoxin-induced loss nih.govnih.gov
Tyrosine Hydroxylase (TH) Immunoreactivity (Striatum) Markedly decreased neurotoxin-induced loss nih.govnih.gov

Models of Affective Disorders (e.g., Antidepressant-like Effects)

(+)-Lobeline has exhibited antidepressant-like properties in various preclinical models. nih.govresearchgate.net In the forced swim test (FST) and tail suspension test (TST) in C57BL/6J mice, pretreatment with lobeline significantly reduced immobility time, a key indicator of antidepressant efficacy. nih.gov The antidepressant-like effects of lobeline are thought to be mediated, at least in part, by its action as a nicotinic acetylcholine receptor (nAChR) antagonist. nih.gov Further studies have shown that chronic administration of lobeline can reverse the increased immobility time observed in mice subjected to chronic unpredictable stress. frontiersin.org The mechanism for these effects may involve targeting brain nAChRs, modulating brain-derived neurotrophic factor (BDNF) expression, and/or affecting cell proliferation in the hippocampus. frontiersin.org Additionally, lobeline has been shown to enhance the antidepressant effects of conventional drugs like reboxetine, fluoxetine, and bupropion (B1668061) in mice. nih.gov

In addition to its antidepressant-like properties, (+)-lobeline has demonstrated anxiolytic-like effects in rodent models. nih.gov In the elevated plus-maze, a widely used behavioral assay to assess anxiety in rodents, lobeline has been found to produce anxiolytic-like effects. nih.gov

Models of Seizure Disorders (e.g., Anticonvulsant Activity)

(+)-Lobeline has been investigated for its potential anticonvulsant activity in various preclinical models of seizures. frontiersin.orgafricanjournalofbiomedicalresearch.com In studies using Swiss albino male mice, lobeline isolated from Lobelia nicotianaefolia demonstrated potent anticonvulsant effects against seizures induced by pentylenetetrazol (PTZ) and strychnine. frontiersin.orgnih.govnih.govresearchgate.net Administration of lobeline significantly delayed the onset of PTZ-induced seizures and also antagonized strychnine-induced seizures. nih.govnih.govresearchgate.net Furthermore, in a pilocarpine-induced seizure model in adult male CF-1 mice, (-)-lobeline hydrochloride monohydrate was reported to reduce the DNA damage and oxidative stress caused by seizures. frontiersin.org

Biochemical evaluations have suggested that the anticonvulsant mechanism of lobeline may be related to its effect on the neurotransmitter gamma-aminobutyric acid (GABA). frontiersin.orgafricanjournalofbiomedicalresearch.comnih.gov Studies have shown that lobeline administration significantly increased brain GABA levels in mice subjected to PTZ-induced seizures, suggesting that it may reduce epileptic seizures by enhancing GABAergic transmission. frontiersin.orgnih.govnih.govresearchgate.net

Interactive Data Table: Anticonvulsant Activity of (+)-Lobeline in Preclinical Models

Seizure Model Animal Inducing Agent (+)-Lobeline Effect Proposed Mechanism Reference
Chemoconvulsant-inducedSwiss albino male micePentylenetetrazol (PTZ)Delayed onset and antagonism of seizuresEnhancement of brain GABA levels frontiersin.orgnih.govnih.govresearchgate.net
Chemoconvulsant-inducedSwiss albino male miceStrychnineAntagonism of seizuresNot specified africanjournalofbiomedicalresearch.comnih.govnih.govresearchgate.net
Pilocarpine-inducedAdult male CF-1 micePilocarpineReduced DNA damage and oxidative stressNot specified frontiersin.org
Pentylenetetrazol (PTZ)-Induced Seizure Models

The pentylenetetrazol (PTZ) model is a standard preclinical tool used to induce generalized seizures in laboratory animals. PTZ acts as a gamma-aminobutyric acid (GABA-A) receptor antagonist, which suppresses inhibitory neurotransmission and leads to increased neuronal excitability and convulsions. nih.govmeliordiscovery.com This model is valuable for screening compounds with potential anticonvulsant properties.

In studies investigating the effects of (+)-Lobeline, the compound has demonstrated significant anticonvulsant activity in PTZ-induced seizure models. nih.gov Research shows that isolated lobeline was able to halt the progression and precipitation of seizures, leading to the suppression of clonic-tonic convulsions. nih.gov Specifically, lobeline significantly delayed the onset of seizures induced by PTZ and antagonized their effects. nih.govnih.gov Furthermore, its administration was associated with a reduction in mortality in the test animals. nih.gov

Table 1: Effects of (+)-Lobeline in PTZ-Induced Seizure Models
Observed EffectFindingReference
Seizure OnsetSignificantly delayed nih.govnih.gov
Seizure ProgressionAntagonized PTZ effects and suppressed clonic-tonic seizures nih.gov
MortalityPrevented in the test group nih.gov
Strychnine-Induced Seizure Models

The strychnine-induced seizure model operates through a different mechanism than the PTZ model. Strychnine is an antagonist of glycine (B1666218) receptors, primarily in the spinal cord, interfering with postsynaptic inhibition and leading to convulsive seizures. mdpi.com Evaluating a compound's efficacy in this model helps to elucidate its mechanism of action.

Preclinical investigations have shown that (+)-Lobeline is also effective in this model. Studies report that lobeline successfully antagonized seizures induced by strychnine. nih.govnih.gov This finding suggests that the anticonvulsant properties of lobeline may involve multiple neurotransmitter systems beyond GABAergic pathways.

Table 2: Effects of (+)-Lobeline in Strychnine-Induced Seizure Models
Observed EffectFindingReference
Seizure ActivityAntagonized strychnine-induced seizures nih.govnih.gov
Modulation of Seizure-Induced Oxidative Stress and DNA Damage

Seizures can lead to a state of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and subsequent damage to cellular components, including DNA. nih.gov This neuronal damage is a significant consequence of epileptic activity.

The neuroprotective effects of (+)-Lobeline have been investigated in a pilocarpine-induced seizure model, which is known to cause significant oxidative stress. nih.govresearchgate.net The results indicate that lobeline possesses neuroprotective actions that may be mediated by antioxidant-like mechanisms. nih.gov In these studies, lobeline was found to decrease DNA damage in both the hippocampus and cerebral cortex of mice subjected to seizures. nih.govresearchgate.net This was assessed using the comet assay, a method for detecting DNA lesions. nih.gov

Furthermore, lobeline demonstrated an ability to modulate oxidative stress markers. It led to a decrease in the levels of free radicals. nih.gov While seizures induced an increase in the activity of the antioxidant enzyme Catalase (CAT) in the hippocampus, treatment with lobeline returned CAT activity to levels comparable to the control group. nih.govresearchgate.net

Table 3: Neuroprotective Effects of (+)-Lobeline Against Seizure-Induced Damage
ParameterEffect of (+)-LobelineBrain RegionReference
DNA DamageDecreasedHippocampus & Cerebral Cortex nih.govresearchgate.net
Free Radical LevelsDecreasedNot specified nih.gov
Catalase (CAT) ActivityDecreased (normalized)Hippocampus nih.govresearchgate.net

Models of Cognitive Dysfunction

Preclinical models of cognitive dysfunction are employed to assess the potential of compounds to improve learning and memory. Common models include the radial-arm maze and the spatial-discrimination water maze, which test spatial learning and memory in rodents.

In such preclinical studies, (+)-Lobeline has been shown to enhance cognitive performance. nih.govnih.govresearchgate.net Research utilizing radial-arm maze and spatial-discrimination water maze tasks found that lobeline improved performance and learning in rats. nih.govresearchgate.net These findings suggest that lobeline may have cognitive-enhancing properties, which has contributed to the rationale for investigating its potential in treating disorders characterized by cognitive deficits. nih.gov

Table 4: Effects of (+)-Lobeline in Preclinical Models of Cognition
Preclinical ModelObserved OutcomeReference
Radial-Arm MazeImproved performance and learning nih.govresearchgate.net
Spatial-Discrimination Water MazeImproved performance and learning nih.govresearchgate.net

Neurochemical and Behavioral Correlates in Preclinical Investigations

The pharmacological efficacy of (+)-Lobeline observed in preclinical models is associated with specific neurochemical and behavioral changes. These correlates provide insight into the compound's mechanisms of action.

Neurochemical Correlates:

GABAergic System: A significant neurochemical finding is that lobeline increases the level of brain GABA. nih.govnih.gov This action likely contributes to its anticonvulsant effects in the PTZ model, as GABA is the primary inhibitory neurotransmitter in the central nervous system. nih.gov

Monoaminergic Systems: Lobeline interacts with key proteins involved in dopamine (DA) and norepinephrine (B1679862) (NE) regulation. It interacts with the dopamine transporter (DAT) and, more potently, with the vesicular monoamine transporter 2 (VMAT2). nih.govnih.govuky.edu This interaction is thought to redistribute dopamine within the presynaptic terminal rather than causing a direct release, altering the storage and availability of these neurotransmitters. nih.govnih.gov

Antioxidant Activity: As noted previously, lobeline exhibits antioxidant properties by reducing free radicals and modulating the activity of enzymes like Catalase, which contributes to its neuroprotective profile in the context of seizures. nih.govresearchgate.net

Behavioral Correlates:

Anticonvulsant Activity: The most direct behavioral correlate is the demonstrated ability to delay the onset and reduce the severity of chemically induced seizures. nih.govnih.gov

Modulation of Locomotor Activity: In rodent models, lobeline has been shown to decrease spontaneous locomotor activity. nih.gov It also attenuates hyperactivity induced by psychostimulants like d-amphetamine and d-methamphetamine. nih.govnih.gov

Cognitive Enhancement: The improvements in performance and learning observed in maze tasks are a key behavioral outcome, suggesting positive effects on cognitive functions. nih.govresearchgate.net

Table 5: Summary of Neurochemical and Behavioral Correlates of (+)-Lobeline
Behavioral OutcomePotential Neurochemical Correlate(s)Reference
Anticonvulsant EffectsIncreased brain GABA levels nih.govnih.gov
NeuroprotectionReduction of oxidative stress (free radicals) and modulation of antioxidant enzymes (Catalase) nih.govresearchgate.net
Decreased HyperactivityInteraction with VMAT2 and DAT, altering dopamine/norepinephrine storage nih.govnih.gov
Improved Cognitive PerformanceInteraction with dopaminergic and noradrenergic systems nih.govresearchgate.net

Q & A

Q. What are the standard protocols for isolating and characterizing (+)-Lobeline from natural sources?

(+)-Lobeline is typically extracted from Lobelia inflata using alkaloid-specific solvents (e.g., methanol or ethanol). Post-extraction, purification involves column chromatography with silica gel and elution gradients optimized for polar alkaloids . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS). Chiral purity must be confirmed via chiral HPLC or circular dichroism (CD) to distinguish (+)-Lobeline from its enantiomer .

Q. Which in vitro assays are commonly used to evaluate (+)-Lobeline’s nicotinic acetylcholine receptor (nAChR) modulation?

Radioligand binding assays (e.g., [³H]-epibatidine competition studies) and electrophysiological patch-clamp techniques are standard. For functional assays, HEK-293 cells expressing human α4β2 or α3β4 nAChR subtypes are used to measure agonist/antagonist activity. Dose-response curves and IC₅₀ values should be normalized to positive controls like nicotine .

Q. How can researchers validate the reproducibility of (+)-Lobeline’s behavioral effects in rodent models?

Standardized protocols include the forced swim test (FST) for antidepressant-like effects and conditioned place preference (CPP) for addiction modulation. Ensure strain-specific baselines (e.g., Sprague-Dawley vs. Wistar rats) and controlled environmental variables (light/dark cycles, diet). Cross-lab validation requires adherence to ARRIVE guidelines for in vivo studies .

Advanced Research Questions

Q. How do contradictions in (+)-Lobeline’s receptor affinity data across studies arise, and how can they be resolved?

Discrepancies often stem from differences in receptor subunit composition (e.g., α4β2 vs. α7 nAChRs) or assay conditions (pH, temperature). To resolve conflicts:

  • Perform head-to-head comparisons using identical cell lines and buffers.
  • Apply advanced techniques like cryo-EM to map binding conformations.
  • Use meta-analysis to reconcile historical data with recent findings .

Q. What methodological challenges exist in synthesizing (+)-Lobeline analogs with improved blood-brain barrier (BBB) penetration?

Key challenges include maintaining chiral integrity during derivatization and balancing lipophilicity for BBB transit. Strategies:

  • Introduce fluorine atoms or methyl groups to enhance lipid solubility without steric hindrance.
  • Use in silico models (e.g., PAMPA-BBB) to predict permeability early in synthesis.
  • Validate with in vivo microdialysis or PET imaging .

Q. How can researchers address conflicting in vivo vs. in vitro data on (+)-Lobeline’s neuroprotective effects?

In vitro models often lack metabolic and pharmacokinetic factors. To bridge gaps:

  • Employ liver microsome assays to study metabolite activity.
  • Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with pharmacokinetic/pharmacodynamic (PK/PD) modeling.
  • Integrate multi-omics data (transcriptomics, proteomics) to identify off-target effects .

Q. What advanced techniques are critical for resolving (+)-Lobeline’s chiral-specific interactions in receptor binding?

  • X-ray crystallography : To resolve binding poses in nAChR homologs (e.g., AChBP).
  • Molecular dynamics simulations : To compare enantiomer stability in binding pockets.
  • Surface plasmon resonance (SPR) : For real-time kinetic analysis of enantiomer-receptor interactions .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectroscopic data for (+)-Lobeline derivatives in publications?

  • Include raw NMR/FTIR spectra in supplementary materials with annotated peaks.
  • Use tables to compare observed vs. predicted chemical shifts, highlighting deviations >0.5 ppm.
  • Disclose solvent and instrument calibration details to enable replication .

Q. What statistical methods are recommended for analyzing dose-dependent effects of (+)-Lobeline in behavioral studies?

  • Non-linear regression for IC₅₀/EC₅₀ calculations (e.g., GraphPad Prism).
  • Mixed-effects models to account for inter-subject variability.
  • Bonferroni correction for multiple comparisons in neurochemical assays .

Literature and Knowledge Gaps

Q. How can researchers identify understudied applications of (+)-Lobeline using systematic review tools?

  • Apply PRISMA guidelines for literature screening.
  • Use Boolean search terms: ("lobeline" AND "nicotinic receptor") NOT "smoking cessation" to exclude overrepresented topics.
  • Leverage tools like CiteSpace for co-citation analysis to detect emerging themes (e.g., neuroinflammation, Parkinson’s disease) .

Q. What gaps exist in understanding (+)-Lobeline’s pharmacokinetics, and how can they be addressed?

  • Limited data on tissue distribution and metabolite bioactivity. Solutions:
  • Radiolabeled tracer studies (³H or ¹⁴C) in preclinical models.
  • LC-MS/MS quantification in cerebrospinal fluid (CSF) and plasma .

Q. Tables for Key Data Comparison

Parameterα4β2 nAChR (IC₅₀, nM)α7 nAChR (IC₅₀, nM)MethodologyReference
(+)-Lobeline120 ± 15>10,000Radioligand binding
(-)-Lobeline950 ± 90>10,000Chiral HPLC + SPR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.